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N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

Catalog No.
S12649310
CAS No.
M.F
C18H15Cl2N3O2
M. Wt
376.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenox...

Product Name

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C18H15Cl2N3O2/c19-14-6-7-16(15(20)10-14)25-12-18(24)22-17-8-9-21-23(17)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,24)

InChI Key

MEXAODOGCCIOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a pyrazole moiety, and a dichlorophenoxy acetamide functionality. The compound's molecular formula is C18H17Cl2N3OC_{18}H_{17}Cl_2N_3O, and it features significant pharmacological potential due to its unique arrangement of functional groups. The presence of the pyrazole ring and the dichlorophenoxy group suggests that this compound may exhibit interesting biological activities, making it a candidate for further research in medicinal chemistry.

Typical of amides and heterocycles. Potential reactions include:

  • Nucleophilic substitutions: The dichlorophenoxy group can undergo nucleophilic attack, leading to the substitution of chlorine atoms.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction reactions: The pyrazole ring may be susceptible to reduction under specific conditions, potentially altering its biological activity.

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been studied for its potential biological activities, including:

  • Antimicrobial properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory effects: The presence of the pyrazole moiety is often associated with anti-inflammatory properties, indicating potential therapeutic uses in inflammatory diseases.
  • Anticancer activity: Some derivatives of pyrazole compounds have shown promise in cancer research, suggesting that this compound may also exhibit similar properties.

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Benzylation: The pyrazole intermediate is then reacted with benzyl chloride or another benzylating agent to introduce the benzyl group.
  • Coupling with dichlorophenoxyacetic acid: Finally, the benzylated pyrazole is coupled with 2-(2,4-dichlorophenoxy)acetic acid under suitable conditions (often using coupling agents like DCC or EDC) to yield the final product.

The applications of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide are diverse:

  • Pharmaceuticals: Due to its potential biological activities, this compound can serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Agricultural chemicals: Its structure suggests possible use as an agrochemical for pest control or herbicide development.
  • Research tool: This compound may be utilized in biological research to explore mechanisms of action related to pyrazole derivatives.

Interaction studies are crucial for understanding how N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide interacts with biological targets:

  • Protein binding assays: These studies help determine the affinity of the compound for specific proteins or enzymes.
  • Receptor interaction studies: Investigating how this compound binds to various receptors can elucidate its mechanism of action and therapeutic potential.
  • Cellular assays: Evaluating its effects on cell viability and proliferation in different cell lines provides insight into its anticancer or antimicrobial properties.

Several compounds share structural similarities with N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-benzylpyrazoleContains a benzyl group and pyrazoleLacks dichlorophenoxy moiety
2-(4-chlorophenoxy)acetamideSimilar acetamide structureDoes not contain a pyrazole ring
N-(benzyl)-3-methylpyrazoleContains a methyl group on the pyrazoleDifferent substituent on the pyrazole

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide stands out due to its specific combination of both the benzyl and dichlorophenoxy groups along with the unique pyrazole structure. This combination provides distinct chemical reactivity and biological activity not found in other similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

375.0541321 g/mol

Monoisotopic Mass

375.0541321 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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